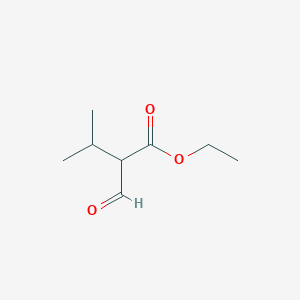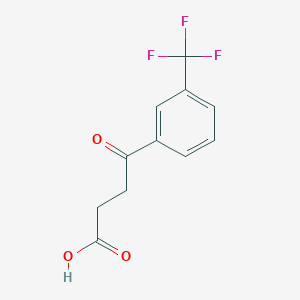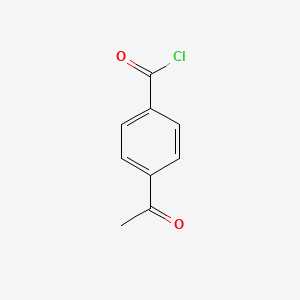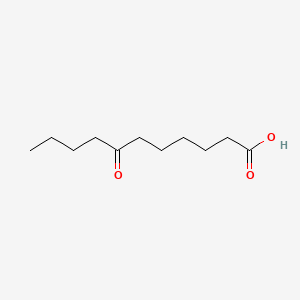
7-Oxoundecanoic acid
Overview
Description
7-Oxoundecanoic acid is a chemical compound with the molecular formula C11H20O3 . It has an average mass of 200.275 Da and a monoisotopic mass of 200.141251 Da .
Molecular Structure Analysis
The molecular structure of 7-Oxoundecanoic acid is represented by the formula C11H20O3 . This indicates that it contains 11 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Synthetic Chemistry and Material Science
Macroheterocycle Synthesis : Research conducted by Yakovleva et al. (2018) highlights the development of macroheterocycles incorporating nitrogen-containing and ester fragments using undecylenic acid as a precursor. These macroheterocycles, by extension, involve the manipulation or derivative formation from compounds like 7-oxoundecanoic acid. Such structures are of interest for their potentially biologically active properties (Yakovleva et al., 2018).
Derivative and Proline Derivative Synthesis : Salih et al. (2016) demonstrated the synthesis of 7-oxo, 8-oxo, and 9-oxo amino acids, analogs of 7-oxoundecanoic acid, through a process that includes copper-catalyzed allylation followed by cross-metathesis and hydrogenation. These compounds are crucial for studying biological mechanisms and developing pharmaceuticals (Salih et al., 2016).
Biotechnology and Biochemical Studies
- Biotechnological Applications : The study by Pilone and Pollegioni (2010) explores the biotechnological applications of enzymes, specifically d-amino acid oxidases, in the industry. These enzymes, including their interaction with compounds such as 7-oxoundecanoic acid derivatives, are pivotal in the production of semi-synthetic cephalosporin intermediates, resolution of racemic mixtures of amino acids, and analytical determination of d-amino acids in biological samples. This research underscores the versatile roles that 7-oxoundecanoic acid and its derivatives play in enzymatic reactions and pharmaceutical developments (Pilone & Pollegioni, 2010).
Environmental and Health Impact Studies
- Analytical and Environmental Applications : Axelsson et al. (2011) investigated the determination of resin acids, including 7-oxoundecanoic acid derivatives, in wood dust samples using HPLC/ESI-MS. This study is crucial for understanding the environmental and health impacts of exposure to oxidized resin acids, which are known to cause health effects in the airways and on the skin. The detection and quantification methods developed can aid in the assessment of occupational and environmental exposures to these compounds (Axelsson et al., 2011).
properties
IUPAC Name |
7-oxoundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-3-7-10(12)8-5-4-6-9-11(13)14/h2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIZHWOQKWVNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90991498 | |
| Record name | 7-Oxoundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxoundecanoic acid | |
CAS RN |
71173-33-6 | |
| Record name | 7-Oxoundecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071173336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Oxoundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



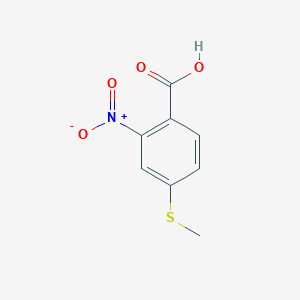
![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)
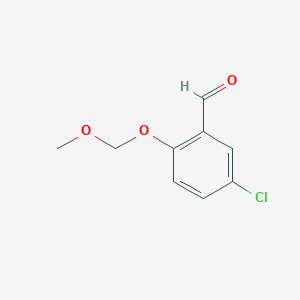
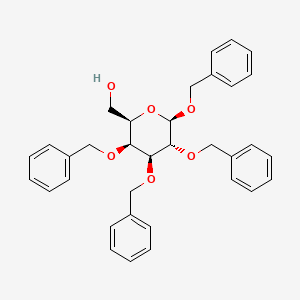
![Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-](/img/structure/B1315593.png)


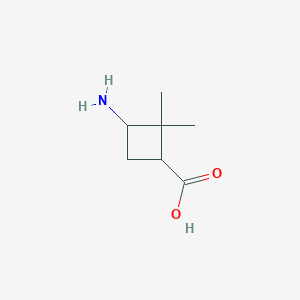

![2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1315603.png)
